



Application Notes and Protocols for Mps1 Inhibition in Cancer Disease Models

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Compound of Interest		
Compound Name:	BAY38-7690	
Cat. No.:	B15566139	Get Quote

Disclaimer: Initial searches for the compound "BAY38-7690" did not yield any specific publicly available information. The following application notes and protocols are based on the well-characterized, structurally distinct, and selective Monopolar Spindle 1 (Mps1) kinase inhibitor, BAY 1217389, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with Mps1 inhibitors.

Introduction to Mps1 Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Overexpression of Mps1 has been observed in a variety of human tumors.[1][4] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, mitotic catastrophe and cell death in cancer cells. This mechanism of action provides a strong rationale for targeting Mps1 in cancer therapy, particularly in combination with microtubule-targeting agents like paclitaxel.

Mechanism of Action of BAY 1217389

BAY 1217389 is a potent and selective, orally bioavailable inhibitor of Mps1 kinase. It competitively binds to the ATP site of the Mps1 kinase, inhibiting its activity. This inhibition leads to the inactivation of the spindle assembly checkpoint. Consequently, cells with improperly attached chromosomes are unable to arrest in mitosis, leading to aneuploidy and cell death.





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Caption: Mechanism of action of BAY 1217389.



In Vitro Efficacy of BAY 1217389

BAY 1217389 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Parameter	Value	Cell Lines	Reference
Mps1 Kinase Inhibition (IC50)	0.63 ± 0.27 nmol/L	Cell-free biochemical assay	
Cell Proliferation Inhibition (Median IC50)	6.7 nmol/L (range 3 to >300 nmol/L)	Various tumor cell lines	
Cell Proliferation Inhibition (IC50)	< 10 nmol/L	Various tumor cell lines	

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol is adapted from methodologies described for BAY 1217389.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor on cancer cell proliferation.

Materials:

- Cancer cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR)
- Complete cell culture medium (supplemented with 10% FCS)
- · 96-well plates
- Mps1 inhibitor (e.g., BAY 1217389)
- Vehicle control (e.g., DMSO)
- Glutaraldehyde solution
- Crystal Violet staining solution

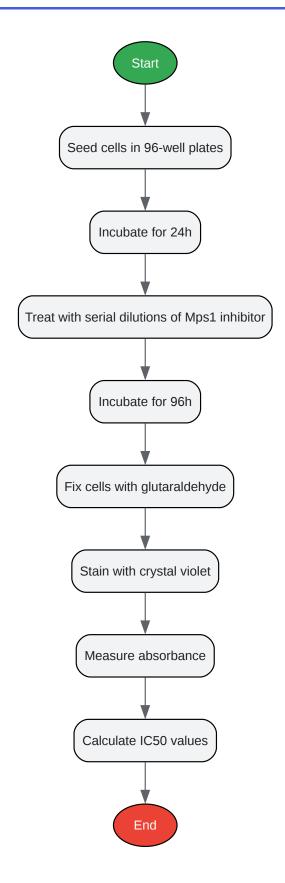


Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well in complete culture medium.
- Incubation: Incubate the plates for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of the Mps1 inhibitor. Treat the cells in quadruplicate with the serial dilutions. Include a vehicle-only control.
- Incubation: Incubate the treated plates for 96 hours.
- Cell Fixation: After incubation, fix the adherent cells with glutaraldehyde.
- Staining: Stain the fixed cells with crystal violet.
- Data Acquisition: Measure the absorbance using a plate reader.
- Data Analysis: Calculate IC50 values using a 4-parameter fit.





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Caption: In vitro cell proliferation assay workflow.



In Vivo Efficacy of BAY 1217389

BAY 1217389 has been evaluated in various tumor xenograft models, both as a monotherapy and in combination with paclitaxel.

Disease Model	Treatment	Key Findings	Reference
Various Xenograft Models	BAY 1217389 Monotherapy	Moderate efficacy	
Various Xenograft Models (including paclitaxel-resistant)	BAY 1217389 + Paclitaxel	Strong synergistic improvement in efficacy over monotherapy.	
Triple-Negative Breast Cancer (TNBC) Xenografts	BAY 1217389 + Paclitaxel	Synergistic antitumor effects.	_
Osteosarcoma	Mps1 inhibition + Paclitaxel	Enhanced tumor inhibition in nude mice.	-

Experimental Protocol: Tumor Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of an Mps1 inhibitor in combination with paclitaxel.

Objective: To assess the anti-tumor efficacy of an Mps1 inhibitor alone and in combination with paclitaxel in a tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., NMRI nude mice)
- Human cancer cells for implantation
- Mps1 inhibitor (e.g., BAY 1217389) formulated for oral administration

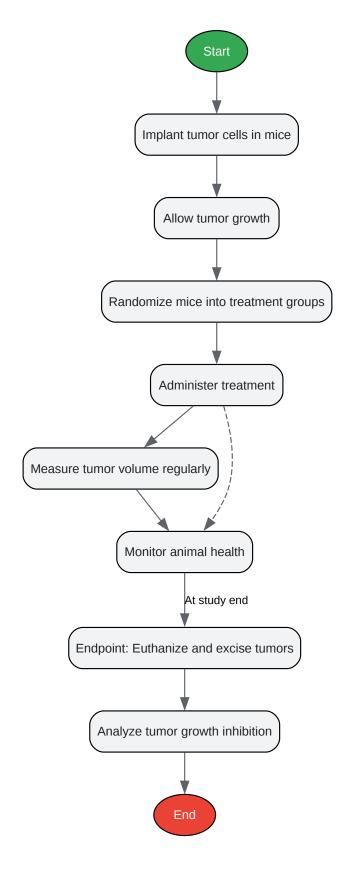


- Paclitaxel formulated for intravenous administration
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size.
- Randomization: Randomize mice into treatment groups (e.g., Vehicle, Mps1 inhibitor alone, Paclitaxel alone, Combination).
- Treatment Administration:
 - Administer the Mps1 inhibitor orally according to the desired schedule (e.g., 2 days on / 5 days off).
 - Administer paclitaxel intravenously according to the desired schedule (e.g., weekly).
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.
- Monitoring: Monitor animal body weight and overall health.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Data Analysis: Compare tumor growth inhibition between the different treatment groups.





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Caption: In vivo tumor xenograft study workflow.



Clinical Application: Phase I Study of BAY 1217389 with Paclitaxel

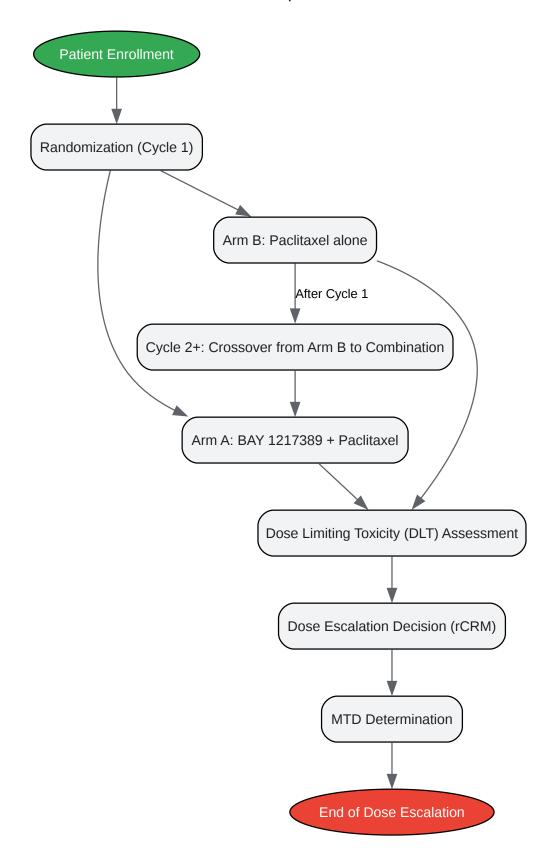
A Phase I clinical trial (NCT02366949) was conducted to evaluate the safety, tolerability, and recommended Phase II dose of BAY 1217389 in combination with paclitaxel in patients with advanced solid tumors.

Parameter	Details	Reference
Study Phase	Phase I	
Patient Population	Patients with advanced, recurrent, and progressive solid tumors.	
Treatment Regimen	Oral BAY 1217389 (2 days on / 5 days off) + Intravenous weekly paclitaxel (90 mg/m²) in a 28-day cycle.	
Primary Objectives	Assess safety, determine Maximum Tolerated Dose (MTD), and Recommended Phase II Dose (RP2D).	
Key Toxicities	Neutropenia, febrile neutropenia, diarrhea, colitis, platelet count decrease, maculopapular rash.	
Outcome	The combination was associated with considerable toxicity without a clear therapeutic window in this study.	

Conceptual Clinical Trial Protocol Workflow



The following diagram illustrates the conceptual workflow for the dose-escalation phase of the clinical trial for BAY 1217389 in combination with paclitaxel.





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Caption: Clinical trial dose escalation workflow.

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